5,9-dimethyl-3-(4-methylphenyl)-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-dimethyl-3-(4-methylphenyl)-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes
Preparation Methods
The synthesis of 5,9-dimethyl-3-(4-methylphenyl)-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the furochromene core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The methyl, propan-2-yl, and 4-methylphenyl groups are introduced through various substitution reactions.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
5,9-dimethyl-3-(4-methylphenyl)-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule, potentially altering its biological activity.
Scientific Research Applications
5,9-dimethyl-3-(4-methylphenyl)-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Medicinal Chemistry: It may be studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: Researchers may investigate its interactions with biological macromolecules, such as proteins or DNA, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 5,9-dimethyl-3-(4-methylphenyl)-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects can be attributed to its ability to modulate these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar compounds to 5,9-dimethyl-3-(4-methylphenyl)-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one include other furochromenes with different substituents. These compounds may share some biological activities but differ in their potency, selectivity, or pharmacokinetic properties. Examples of similar compounds include:
- 5,9-dimethyl-3-(4-chlorophenyl)-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one
- 5,9-dimethyl-3-(4-methoxyphenyl)-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its biological and chemical properties.
Properties
Molecular Formula |
C23H22O3 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5,9-dimethyl-3-(4-methylphenyl)-6-propan-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C23H22O3/c1-12(2)20-14(4)17-10-18-19(16-8-6-13(3)7-9-16)11-25-21(18)15(5)22(17)26-23(20)24/h6-12H,1-5H3 |
InChI Key |
KMGFUKKCBAAABN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.